![molecular formula C18H22N2O2 B8157814 Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8157814.png)
Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate
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Overview
Description
Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate: is a chemical compound with the molecular formula C18H22N2O2 It is characterized by a bicyclo[222]octane core structure, which is a common motif in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate typically involves the reaction of benzyl carbamate with a bicyclo[2.2.2]octane derivative. The cyanomethyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanomethyl group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can be used to replace the cyanomethyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield primary or secondary amines .
Scientific Research Applications
Chemistry: In chemistry, Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its bicyclo[2.2.2]octane core is a common feature in many bioactive molecules, making it a promising candidate for the development of new therapeutic agents .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its bicyclo[2.2.2]octane core. This interaction may involve binding to active sites or allosteric sites, leading to modulation of the target’s activity .
Comparison with Similar Compounds
Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate: This compound has a hydroxymethyl group instead of a cyanomethyl group, which may result in different reactivity and applications.
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate: This compound is structurally similar but has a different substitution pattern on the bicyclo[2.2.2]octane core.
Uniqueness: Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
benzyl N-[4-(cyanomethyl)-1-bicyclo[2.2.2]octanyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c19-13-12-17-6-9-18(10-7-17,11-8-17)20-16(21)22-14-15-4-2-1-3-5-15/h1-5H,6-12,14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDADUKFZYRWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CC#N)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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